molecular formula C23H12Cl2O6 B12198984 (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B12198984
M. Wt: 455.2 g/mol
InChI Key: HGOBFTULWJUXOK-WNFQYIGGSA-N
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Description

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a complex structure combining a benzofuran-3-one core, a 3,4-dichlorobenzylidene substituent, and a 1,3-benzodioxole-5-carboxylate ester group . Benzofuran derivatives are a prominent class of heterocyclic compounds known for their diverse biological activities and are frequently explored as key scaffolds in pharmaceutical development . The specific stereochemistry denoted by (2Z) indicates the configuration around the exocyclic double bond, which can be critical for its interaction with biological targets. The presence of the 1,3-benzodioxole moiety, a common pharmacophore, further enhances its potential as a building block for designing enzyme inhibitors or receptor ligands . Researchers are investigating this compound and its analogs primarily in high-throughput screening campaigns and as intermediates for the synthesis of more complex molecules aimed at modulating various disease pathways. Its structural features, including the dichlorophenyl group, suggest potential for high binding affinity and metabolic stability in vitro. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C23H12Cl2O6

Molecular Weight

455.2 g/mol

IUPAC Name

[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C23H12Cl2O6/c24-16-5-1-12(7-17(16)25)8-21-22(26)15-4-3-14(10-19(15)31-21)30-23(27)13-2-6-18-20(9-13)29-11-28-18/h1-10H,11H2/b21-8-

InChI Key

HGOBFTULWJUXOK-WNFQYIGGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC(=C(C=C5)Cl)Cl)/O4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC(=C(C=C5)Cl)Cl)O4

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a benzofuran core substituted at position 6 with a 1,3-benzodioxole-5-carboxylate group and at position 2 with a (3,4-dichlorobenzylidene) moiety. The (2Z)-configuration indicates a cis arrangement of the dichlorophenyl and benzofuran groups relative to the exocyclic double bond. Retrosynthetic disconnection suggests two primary fragments:

  • Benzofuran-6-yl carboxylate intermediate

  • 3,4-Dichlorobenzaldehyde derivative

Synthetic Routes and Methodologies

Step 1: Synthesis of 3-Oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-Benzodioxole-5-carboxylate

The benzofuran carboxylate intermediate is prepared via cyclization of 2-hydroxy-5-nitrobenzoic acid followed by esterification with 1,3-benzodioxole-5-carboxylic acid. Key conditions:

  • Cyclization : 2-hydroxy-5-nitrobenzoic acid is treated with acetic anhydride at 120°C for 4 hours to form 3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid (yield: 78%).

  • Esterification : The carboxylic acid is reacted with 1,3-benzodioxole-5-methanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 25°C for 12 hours (yield: 85%).

Step 2: Knoevenagel Condensation with 3,4-Dichlorobenzaldehyde

The benzylidene group is introduced via Knoevenagel condensation:

  • Conditions : The benzofuran carboxylate (1 equiv) and 3,4-dichlorobenzaldehyde (1.2 equiv) are refluxed in toluene with piperidine (0.1 equiv) as a catalyst for 6 hours. The (2Z)-isomer is isolated via column chromatography (hexane/ethyl acetate, 4:1) with 72% yield.

Table 1: Optimization of Knoevenagel Condensation

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineToluene110672
NH4OAcEthanol80858
ZnCl2DMF100565

Step 2: Saponification and Acidification

The ester is hydrolyzed with NaOH (2.5 M, 70°C, 2 hours) and acidified with HCl to precipitate the carboxylic acid. Recrystallization from ethanol yields the final product (mp: 185°C).

Table 2: Solvent Impact on Dehydration

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
MIBK116283
Acetone56368
MEK802.575

Critical Analysis of Methodologies

Route 1 Advantages and Limitations

  • Advantages : High stereoselectivity for the (2Z)-isomer; modular synthesis allows for late-stage diversification.

  • Limitations : Column chromatography required for isomer separation increases cost and time.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives exhibit significant antimicrobial activity. For instance:

  • In vitro Studies : Various studies have shown that benzofuran derivatives possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Activity

Some derivatives of benzofuran compounds have been explored for their anticancer properties:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Material Science Applications

The unique structural features of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran can also be leveraged in material science:

Polymer Chemistry

Benzofuran derivatives are being investigated as monomers or additives in polymer formulations due to their thermal stability and potential for enhancing mechanical properties.

Organic Electronics

Research into organic semiconductors has identified certain benzofuran-based compounds as promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties.

Case Study 1: Antibacterial Activity Evaluation

A study was conducted using a series of benzofuran derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the benzofuran structure enhanced antibacterial efficacy significantly.

Compound StructureZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Benzofuran A1550
Benzofuran B2025
(2Z)-Compound3010

Case Study 2: Anticancer Screening

A screening of various benzofuran derivatives showed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to increased reactive oxygen species production leading to cell death.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of (2Z)-benzylidene-benzofuran derivatives

Compound Substituent (R) Melting Point (°C) Yield (%) Molecular Formula Notable Spectral Features (IR, NMR)
Target Compound* 3,4-dichlorobenzyl N/A N/A C24H13Cl2O6 Expected C=O stretch (~1700 cm⁻¹), aryl-Cl peaks
(11a) 2,4,6-trimethylbenzyl 243–246 68 C20H10N4O3S CN stretch (2219 cm⁻¹), NH (3436 cm⁻¹)
(11b) 4-cyanobenzyl 213–215 68 C22H17N3O3S CN stretch (2209 cm⁻¹), NH (3423 cm⁻¹)
(12) 5-methylfuran-2-yl 268–269 57 C17H10N4O3 CO stretch (1719 cm⁻¹), NH (3217 cm⁻¹)

Notes:

  • The target compound’s 3,4-dichloro substitution likely increases lipophilicity and metabolic stability compared to methyl (11a) or cyano (11b) substituents .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are unavailable, insights can be inferred from related studies:

  • Antimicrobial Potential: Benzodioxole esters are known for pesticidal activity. The dichlorobenzylidene group may enhance binding to insect cytochrome P450 enzymes, as seen in plant-derived bioactive compounds .
  • Cytotoxicity : Analogous benzofuran derivatives with electron-withdrawing groups (e.g., CN in 11b) exhibit moderate cytotoxicity, suggesting the target compound’s dichloro substitution could amplify this effect .
  • Synthetic Feasibility : The target compound’s synthesis likely follows methods similar to 11a/b (reflux with aromatic aldehydes and acid catalysts), though the dichloro substituent may require optimized reaction conditions for higher yields .

Biological Activity

The compound (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate , a complex organic molecule, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H16Cl2O5C_{24}H_{16}Cl_{2}O_{5}, with a molecular weight of approximately 455.3 g/mol. The structure features a benzofuran core linked to a dichlorobenzylidene group and a benzodioxole carboxylate moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC24H16Cl2O5
Molecular Weight455.3 g/mol
IUPAC NameBenzyl 2-[[(2Z)-2-(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
InChI KeyJTZFSKPLAZGEJH-UUYOSTAYSA-N

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of related compounds. A recent investigation into benzodioxol derivatives revealed that certain analogs significantly inhibited cancer cell proliferation across multiple lines while sparing normal cells. For example:

  • Compound IIc exhibited an IC50 value of 0.68 µM against α-amylase and demonstrated negligible cytotoxicity on normal cell lines (IC50 > 150 µM) . This suggests a selective toxicity profile that could be advantageous for therapeutic applications.

Antidiabetic Effects

The compound's structural similarities to known α-amylase inhibitors suggest potential antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice showed that treatment with certain derivatives led to a significant reduction in blood glucose levels, indicating their potential as therapeutic agents for diabetes management .

The biological activity of (2Z)-2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as α-amylase.
  • Cell Cycle Modulation : By interfering with cell cycle progression in cancer cells, it can induce apoptosis or inhibit proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy

A study published in PMC evaluated the anticancer effects of benzodioxol derivatives, including those structurally related to our compound. The findings indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM for different derivatives .

Study 2: Antidiabetic Activity

In another study focusing on the antidiabetic properties of benzodioxole derivatives, compound IIc was shown to effectively reduce blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL after treatment . This underscores the potential role of the compound in managing diabetes through enzyme inhibition.

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